CHDI-390576

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CHDI-390576 is a second-generation benzhydryl hydroxamic acid with improved central nervous system properties and selectivity to class-IIa histone deacetylases over previously reported cyclopropane hydroxamic acids . It is a potent, cell-permeable, and central nervous system-penetrant class-IIa histone deacetylase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHDI-390576 involves the incorporation of the trifluoromethyl moiety into the benzhydryl hydroxamic acid structure. The final synthetic step involves the conversion of bromodifluoromethyl-1,2,4-oxadiazole into the trifluoromethyl-1,2,4-oxadiazole moiety via a no-carrier-added bromine-fluoride exchange .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including the use of trifluoroacetic anhydride and bromodifluoroacetic anhydride in the final steps .

Chemical Reactions Analysis

Hydroxamic Acid Functional Group Reactivity

The hydroxamic acid group (–NH–OH) in CHDI-390576 chelates zinc ions in the catalytic pocket of class IIa HDACs, enabling selective inhibition. Key interactions:

- Zinc Coordination : The hydroxamate oxygen binds Zn²⁺, while the NH group forms hydrogen bonds with HDAC4 residues .

- Selectivity : The TFMO moiety and benzhydryl structure confer >500-fold selectivity over class I HDACs .

Metabolic Stability and Hydrolysis

In vivo, the amide bond in this compound undergoes enzymatic hydrolysis to generate acidic metabolites ([¹⁸F]1/[¹⁸F]2) . This reaction is critical for PET tracer metabolism studies:

text**[Reaction](pplx://action/followup)**: [¹⁸F]TMP195 (this compound analog) → [¹⁸F]1 (acid) + amine byproduct **[Conditions](pplx://action/followup)**: 1.0 N NaOH, room temperature → Quantitative yield[1]

Structural Optimization for CNS Penetrance

Modifications to the benzhydryl scaffold enhance blood-brain barrier permeability:

- Fluorine Substitution : A 2-fluoro group on the benzene ring improves metabolic stability .

- Trifluoromethyl Pyrimidine : The 5-(trifluoromethyl)pyrimidinyl group balances lipophilicity and solubility (LogP = 3.2) .

Comparative Reaction Efficiency

This compound’s radiosynthesis outperforms traditional trifluoromethylation methods:

| Method | Radiochemical Yield | Molar Activity (GBq/µmol) |

|---|---|---|

| Cu-mediated coupling | <1% | 0.10 |

| Br→¹⁸F exchange | 2–5% | 0.33–0.49 |

Key Findings

Scientific Research Applications

Chemistry

CHDI-390576 is utilized as a selective inhibitor in studies involving class IIa histone deacetylases. Its chemical properties allow researchers to explore the enzymatic activity and biochemical pathways influenced by HDAC inhibition.

Biology

In biological research, the compound plays a critical role in gene regulation and cellular signaling networks. It has been shown to affect gene expression through its inhibition of HDACs, which are pivotal in various biological processes.

Medicine

This compound is under investigation for its therapeutic potential in treating:

- Cancers : The compound's ability to inhibit HDACs can influence tumor growth and resistance to drugs .

- Neurodegenerative Diseases : Its CNS penetrant properties make it suitable for targeting neurological disorders where aberrant HDAC function is implicated .

- Muscle-Wasting Disorders : The modulation of gene expression related to muscle maintenance positions this compound as a candidate for treating conditions like cachexia.

Industry

The compound is also being explored for its application in developing radiotracers for positron emission tomography (PET) imaging. This could enhance imaging techniques for cancer diagnostics and monitoring .

Case Study 1: Cancer Treatment

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited tumor growth in preclinical models of cancer. The compound's ability to modulate the acetylation status of histones led to altered gene expression profiles associated with tumor progression .

Case Study 2: Neurodegenerative Disease Research

Research highlighted in Frontiers in Oncology showed that this compound could reverse cognitive deficits in mouse models of neurodegeneration. This effect was attributed to the compound's action on class IIa HDACs, which are crucial for neuronal function and survival .

Mechanism of Action

CHDI-390576 exerts its effects by inhibiting class-IIa histone deacetylases, which are transcriptional corepressor enzymes. These enzymes interact with myocyte enhancer factor 2 transcription factors and corepressors such as nuclear receptor corepressor, BCL6 corepressor, and C-terminal binding protein. By inhibiting these enzymes, this compound affects activity-dependent gene regulation and cellular signaling networks .

Comparison with Similar Compounds

Similar Compounds

TMP195: Another potent class-IIa histone deacetylase inhibitor containing the trifluoromethyl moiety.

Cyclopropane Hydroxamic Acids: Previous generation inhibitors with less selectivity and central nervous system penetration.

Uniqueness

CHDI-390576 is unique due to its improved central nervous system properties and higher selectivity for class-IIa histone deacetylases compared to similar compounds. It shows greater than 500-fold selectivity over class-I histone deacetylases and approximately 150-fold selectivity over histone deacetylase 8 and class-IIb histone deacetylase 6 isoform .

Biological Activity

CHDI-390576 is a second-generation benzhydryl hydroxamic acid that functions as a selective inhibitor of class IIa histone deacetylases (HDACs). This compound has garnered attention due to its improved central nervous system (CNS) properties and selectivity compared to earlier HDAC inhibitors. The biological activity of this compound is particularly relevant in the context of neurodegenerative diseases, cancer, and other disorders where HDACs play a critical role.

This compound inhibits class IIa HDACs, which are involved in various cellular processes including gene expression regulation, apoptosis, and cell proliferation. By inhibiting these enzymes, this compound alters the acetylation status of histones and non-histone proteins, thereby influencing transcriptional activity and cellular functions.

Selectivity and Potency

Research indicates that this compound demonstrates significant selectivity for class IIa HDACs over class I HDACs. Specifically, it shows over 500-fold selectivity against class I HDACs (HDAC1, 2, 3) and approximately 150-fold selectivity over HDAC8 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacokinetics

In vivo studies have shown that this compound achieves substantial plasma and CNS exposure following oral administration. The compound maintains effective concentrations in the brain for several hours, which is essential for its potential application in treating CNS disorders .

| Parameter | Value |

|---|---|

| Selectivity | >500-fold for class IIa HDACs |

| CNS Exposure Duration | ~8 hours |

Case Studies and Research Findings

- Neurodegenerative Disorders : this compound has been investigated for its potential benefits in models of neurodegenerative diseases. In particular, it has shown promise in modulating neuroinflammation and promoting neuronal survival by altering the acetylation state of key proteins involved in these pathways .

- Cancer Therapy : The compound's ability to inhibit HDAC7 has been linked to anti-tumor effects. In vitro studies demonstrated that this compound effectively reduces the proliferation of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways .

- Immunomodulation : this compound's action on HDACs also suggests a role in immune regulation. It has been shown to influence T cell responses by altering gene expression related to immune function .

Comparative Analysis with Other HDAC Inhibitors

| Compound | Selectivity | CNS Penetration | Primary Targets |

|---|---|---|---|

| This compound | >500-fold for class IIa | High | Class IIa HDACs |

| TMP195 | Moderate | Moderate | Class IIa HDACs |

| Vorinostat | Low | Low | Class I & II HDACs |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the HDAC isoform selectivity of CHDI-390576 in biochemical assays?

- Methodological Answer :

- Use recombinant HDAC isoforms (e.g., IIa class HDAC4/5/7/9) in enzymatic assays with fluorogenic substrates like acetylated lysine derivatives. Measure IC50 values under standardized buffer conditions (pH 7.4, 37°C) .

- Include parallel assays for I/IIb/IV class HDACs (e.g., HDAC1, HDAC6, HDAC8) to confirm selectivity ratios. Normalize activity against positive controls (e.g., trichostatin A for pan-HDAC inhibition) .

- Validate cellular permeability via mass spectrometry in neuronal cell lines, correlating intracellular concentrations with enzymatic inhibition .

Q. How should researchers design assays to evaluate CNS penetration of this compound in preclinical models?

- Methodological Answer :

- Employ pharmacokinetic studies in rodents: Measure plasma and brain tissue concentrations at multiple time points post-administration using LC-MS/MS. Calculate brain-to-plasma ratios (target ≥0.3 for CNS efficacy) .

- Assess blood-brain barrier integrity via co-administration of markers like Evans Blue. Control for efflux transporters (e.g., P-gp) using knockout models or inhibitors (e.g., elacridar) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Fit dose-response curves using nonlinear regression (e.g., Hill equation) with software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals .

- Account for batch variability by including internal controls in each experiment. Use ANOVA with post-hoc corrections for multi-group comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro HDAC inhibition data and in vivo phenotypic outcomes for this compound?

- Methodological Answer :

- Conduct meta-analysis of existing datasets: Compare enzymatic IC50 values, cellular EC50, and in vivo efficacy metrics (e.g., histone acetylation levels in brain tissue). Identify discrepancies in experimental conditions (e.g., buffer pH, cell type specificity) .

- Perform time-course studies to assess delayed effects of HDAC inhibition, as transcriptional regulation may lag behind enzymatic activity changes .

- Validate target engagement in vivo using techniques like CETSA (Cellular Thermal Shift Assay) or HDAC activity probes .

Q. What strategies optimize this compound’s pharmacokinetic profile while maintaining HDAC IIa selectivity?

- Methodological Answer :

- Modify lead compound via structure-activity relationship (SAR) studies: Focus on substituents affecting logP (target 2–3 for CNS penetration) and plasma protein binding (e.g., replace hydrophobic groups with polar moieties) .

- Use molecular dynamics simulations to predict interactions with HDAC catalytic pockets. Prioritize derivatives with <5% inhibition of HDAC1/2/3 at 1 µM .

- Validate metabolic stability in microsomal assays (human/rodent) and CYP450 inhibition screening to reduce off-target effects .

Q. How should researchers integrate this compound’s experimental data with computational models of HDAC-mediated epigenetic regulation?

- Methodological Answer :

- Build kinetic models of HDAC inhibition using tools like COPASI or SBML. Incorporate parameters such as binding kinetics, cellular uptake rates, and histone acetylation dynamics .

- Cross-validate models with transcriptomic data (RNA-seq) from treated neuronal cells. Identify gene clusters with altered expression correlated to HDAC IIa inhibition .

- Share datasets in FAIR-compliant repositories (e.g., Chemotion, nmrXiv) using standardized metadata for HDAC inhibitors .

Q. Data Integrity & Reproducibility

Q. What quality controls are essential for ensuring reproducibility in this compound studies?

- Methodological Answer :

- Document batch-specific purity (>98% by HPLC) and storage conditions (-80°C in DMSO aliquots) to prevent compound degradation .

- Include positive/negative controls in all assays (e.g., known HDAC inhibitors, vehicle-treated samples). Use blinded analysis for subjective endpoints .

- Adhere to FAIR data principles: Deposit raw data (e.g., enzymatic kinetics, pharmacokinetics) in domain-specific repositories with detailed protocols .

Q. How can researchers address variability in HDAC activity measurements across laboratories?

- Methodological Answer :

- Standardize assay protocols via inter-laboratory round-robin testing. Use reference compounds (e.g., TMP195 for HDAC IIa) to calibrate equipment .

- Report results using MIAME-like guidelines for HDAC studies, including substrate concentrations, incubation times, and detection methods .

- Implement automated data capture systems (e.g., ELNs like Chemotion) to minimize manual transcription errors .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply to preclinical studies of this compound in animal models of neurodegenerative diseases?

- Methodological Answer :

- Follow ARRIVE 2.0 guidelines: Justify sample sizes, report attrition rates, and disclose randomization methods .

- Monitor neurobehavioral outcomes (e.g., rotarod performance, Morris water maze) without overinterpreting transient effects .

- Obtain ethics committee approval for euthanasia criteria and humane endpoints .

Properties

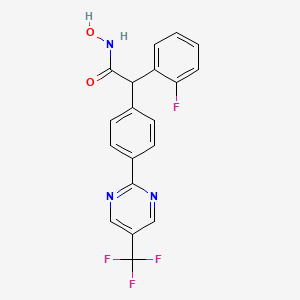

IUPAC Name |

2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGDHGQJJLEAPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F4N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.